molecular formula C21H28N4O2 B2619243 N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326890-66-7

N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2619243
CAS No.: 1326890-66-7
M. Wt: 368.481
InChI Key: FEVKUWZAPGPAAW-UHFFFAOYSA-N
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Description

N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a piperidine and pyrazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with pentylamine under acidic conditions to form N-pentyl-4-hydroxybenzamide.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where 2-chloropyrazine reacts with the hydroxyl group of N-pentyl-4-hydroxybenzamide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction with piperidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-pentyl-4-[(3-piperidin-1-ylpyridin-2-yl)oxy]benzamide: Similar structure but with a pyridine ring instead of pyrazine.

    N-pentyl-4-[(3-piperidin-1-ylthiazol-2-yl)oxy]benzamide: Contains a thiazole ring instead of pyrazine.

    N-pentyl-4-[(3-piperidin-1-ylpyrimidin-2-yl)oxy]benzamide: Features a pyrimidine ring instead of pyrazine.

Uniqueness

N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is unique due to its specific combination of a benzamide core with piperidine and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-pentyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-2-3-5-12-23-20(26)17-8-10-18(11-9-17)27-21-19(22-13-14-24-21)25-15-6-4-7-16-25/h8-11,13-14H,2-7,12,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVKUWZAPGPAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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